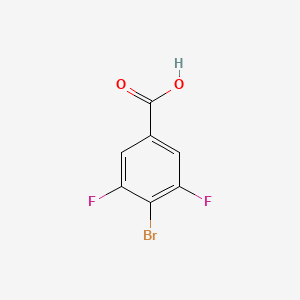

Ácido 4-bromo-3,5-difluorobenzoico

Descripción general

Descripción

Synthesis Analysis

The synthesis of related halogenated benzoic acids has been explored in the literature. For instance, the synthesis of 4-alkoxy-2-hydroxy-3,5,6-trifluorobenzoic acids is achieved through the fluoride-mediated alkylation of a trifluoromethyl-benzo[1,3]dioxin-4-one derivative, suggesting that similar fluoride-mediated reactions could be applicable for synthesizing 4-bromo-3,5-difluorobenzoic acid . Additionally, the synthesis of 4-chloro-2,5-difluorobenzoic acid from 2,5-difluoroaniline via Sandmeyer reaction, bromination, and Grignard reaction indicates a possible route for the bromination of difluorobenzoic acids . These methods could potentially be adapted for the synthesis of 4-bromo-3,5-difluorobenzoic acid.

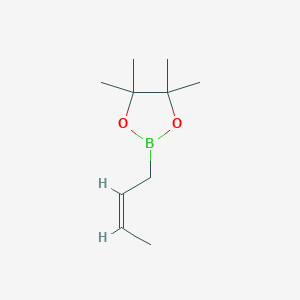

Molecular Structure Analysis

The molecular structure of 4-bromo-3,5-difluorobenzoic acid can be inferred from related compounds. For example, the crystal structures of cocrystals involving 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine show how bromine participates in hydrogen bonding and weak interactions, which could be relevant for understanding the behavior of the bromine atom in 4-bromo-3,5-difluorobenzoic acid . The planarity and dihedral angles observed in these structures may also provide insights into the expected molecular conformation of 4-bromo-3,5-difluorobenzoic acid.

Chemical Reactions Analysis

The reactivity of 4-bromo-3,5-difluorobenzoic acid can be hypothesized based on the reactions of similar compounds. The presence of the bromine atom suggests that it could undergo further substitution reactions, such as Suzuki coupling, which is a common transformation for bromoarenes . The carboxylic acid group also opens up possibilities for esterification and amide formation, which are typical reactions for carboxylic acids.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 4-bromo-3,5-difluorobenzoic acid are not directly reported, we can deduce certain properties from related compounds. The presence of fluorine atoms is known to influence the acidity of the carboxylic acid group, potentially making it more acidic than its non-fluorinated counterparts . The bromine atom may increase the molecular weight and influence the boiling and melting points of the compound. The purity of synthesized compounds, as seen in the synthesis of 4-chloro-2,5-difluorobenzoic acid, can reach high levels (99.16% by HPLC), suggesting that a high degree of purity could also be achievable for 4-bromo-3,5-difluorobenzoic acid .

Aplicaciones Científicas De Investigación

Intermediario farmacéutico

“Ácido 4-bromo-3,5-difluorobenzoico” se utiliza como intermediario farmacéutico . Esto significa que se utiliza en la producción de varios medicamentos farmacéuticos. Los medicamentos específicos que se producen con él pueden variar ampliamente según las necesidades de la empresa farmacéutica.

Modulador de la neurotransmisión de la dopamina

Una aplicación notable del “ácido 4-bromo-3,5-difluorobenzoico” radica en su función como modulador de la neurotransmisión de la dopamina . Esto podría hacerlo potencialmente útil en el tratamiento de afecciones relacionadas con los niveles de dopamina en el cerebro, como la enfermedad de Parkinson o la esquizofrenia.

Reacciones orgánicas e inorgánicas

“this compound” es un compuesto versátil que se puede utilizar en muchos experimentos de laboratorio diferentes . Es un derivado fluorado del ácido benzoico y se puede utilizar como reactivo en una variedad de reacciones orgánicas e inorgánicas .

Uso en investigación

El compuesto también se utiliza con fines de investigación . Esto podría implicar probar las propiedades del compuesto, estudiar sus efectos en los sistemas biológicos o utilizarlo como punto de partida para sintetizar otros compuestos.

Safety and Hazards

4-Bromo-3,5-difluorobenzoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective equipment, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Mecanismo De Acción

Target of Action

The primary target of 4-Bromo-3,5-difluorobenzoic acid is believed to be the dopamine neurotransmission system , where it functions as a dopaminergic stabilizer . This system plays a crucial role in several vital functions, including mood regulation, reward, and motor control.

Mode of Action

4-Bromo-3,5-difluorobenzoic acid interacts with its targets through a process known as Suzuki–Miyaura coupling . This is a type of carbon–carbon bond-forming reaction that involves the use of a transition metal catalyst, typically palladium . The compound acts as an organoboron reagent in this process, which is characterized by its mild reaction conditions and functional group tolerance .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, in which 4-Bromo-3,5-difluorobenzoic acid participates, affects various biochemical pathways. It enables the formation of complex organic compounds through the creation of new carbon–carbon bonds . This can lead to significant downstream effects, such as the modulation of dopamine neurotransmission .

Result of Action

The molecular and cellular effects of 4-Bromo-3,5-difluorobenzoic acid’s action are primarily related to its role as a dopaminergic stabilizer . By modulating dopamine neurotransmission, it can potentially influence various physiological processes controlled by this neurotransmitter. This includes potential applications in treating central nervous system disorders .

Action Environment

The action, efficacy, and stability of 4-Bromo-3,5-difluorobenzoic acid can be influenced by various environmental factors. For instance, the compound should be stored at room temperature and kept away from oxidizing agents for optimal stability . Furthermore, the reaction conditions in Suzuki–Miyaura coupling, such as temperature and the presence of a palladium catalyst, can also impact the compound’s action .

Propiedades

IUPAC Name |

4-bromo-3,5-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF2O2/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLLRAEQVOZOSBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Br)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60465479 | |

| Record name | 4-Bromo-3,5-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60465479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

651027-00-8 | |

| Record name | 4-Bromo-3,5-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60465479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-3,5-difluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Fluorobenzo[b]thiophene](/img/structure/B1279753.png)

![Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1279782.png)